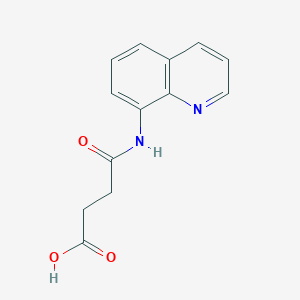

4-Oxo-4-(quinolin-8-ylamino)butanoic acid

描述

4-Oxo-4-(quinolin-8-ylamino)butanoic acid is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a quinoline ring attached to a butanoic acid backbone, with an oxo group at the fourth position and an amino group at the eighth position of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid typically involves the reaction of quinoline-8-amine with a suitable butanoic acid derivative. One common method is the condensation reaction between quinoline-8-amine and 4-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反应分析

Types of Reactions

4-Oxo-4-(quinolin-8-ylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

Reduction: Reduction of the oxo group can yield 4-hydroxy-4-(quinolin-8-ylamino)butanoic acid.

Substitution: The amino group on the quinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinoline-8-carboxylic acid derivatives.

Reduction: 4-Hydroxy-4-(quinolin-8-ylamino)butanoic acid.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Drug Development

4-Oxo-4-(quinolin-8-ylamino)butanoic acid has been studied as a potential scaffold for novel drug development. Its structure allows for modifications that can enhance its pharmacological properties. For instance, the incorporation of this compound into multi-target directed ligands (MTDLs) has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to chelate metal ions and scavenge reactive oxygen species (ROS) positions it as a candidate for therapies aimed at oxidative stress-related conditions .

Neuroprotective Effects

Research indicates that derivatives of this compound can provide neuroprotective effects. In vitro studies have demonstrated that these compounds can protect retinal cells from oxidative damage, which is crucial in conditions like retinitis pigmentosa—a degenerative disease leading to blindness . The antioxidant properties of these compounds help mitigate the effects of oxidative stress, thereby preserving cellular integrity.

Autoimmune Disease Treatment

The compound has also been explored for its agonistic activity on sphingosine-1-phosphate (S1P) receptors, which play a critical role in immune cell trafficking and have therapeutic implications in autoimmune diseases. Agonists targeting S1P receptors have shown efficacy in reducing lymphocyte circulation and consequently alleviating symptoms associated with multiple sclerosis and other autoimmune disorders .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

作用机制

The mechanism of action of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxo and amino groups may also play a role in binding to target molecules, enhancing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 4-Oxo-4-(4-phenoxyanilino)butanoic acid

- 2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid

- 4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid

Uniqueness

4-Oxo-4-(quinolin-8-ylamino)butanoic acid is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. The combination of the oxo and amino groups with the quinoline ring structure makes it a versatile compound with potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.

生物活性

4-Oxo-4-(quinolin-8-ylamino)butanoic acid, a compound with the CAS number 294197-02-7, is of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a butanoic acid derivative. Its chemical structure is essential for understanding its interactions with biological targets. The presence of the quinoline ring is known to contribute to various pharmacological effects, including antimicrobial and anticancer activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular processes such as:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Proliferation : Inhibition of cancer cell growth.

- Signal Transduction : Modulation of pathways involved in inflammation and immune responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing quinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerases : Compounds targeting DNA topoisomerases disrupt DNA replication in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.

A study demonstrated that certain quinoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi. The mechanism often involves:

- Disruption of bacterial cell membranes.

- Inhibition of nucleic acid synthesis.

Research indicates that modifications in the structure can enhance antimicrobial potency, making it a candidate for further development .

Study 1: Antitumor Activity Assessment

A case study evaluated the antitumor efficacy of various quinoline derivatives, including this compound. The study utilized in vitro assays on human cancer cell lines and demonstrated that the compound significantly reduced cell viability compared to control groups. The results suggested a dose-dependent response, highlighting the compound's potential as a therapeutic agent against cancer .

Study 2: Antimicrobial Evaluation

Another study focused on assessing the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at varying concentrations, indicating its potential as an antimicrobial agent. The study concluded that further optimization could enhance its efficacy .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxo-4-(quinolin-8-ylamino)butanoic acid?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting maleic anhydride with quinolin-8-amine derivatives under controlled conditions. For example, in analogous syntheses, maleic anhydride reacts with heterocyclic amines in methanol at room temperature, followed by purification via solvent removal and crystallization . Key steps include optimizing stoichiometry (e.g., 1:1.5–2.0 molar ratios of reactants) and using spectroscopic techniques (e.g., H NMR, IR) to confirm structural integrity .

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The H NMR spectrum typically reveals peaks for the quinoline aromatic protons (δ 7.5–9.0 ppm) and the oxobutanoic acid backbone (e.g., α-protons near δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm) and amine/amide bonds (N–H at ~3300 cm). These methods, combined with elemental analysis, validate purity and structure .

Q. What preliminary biological activities are reported for structurally related compounds?

Derivatives of 4-oxobutanoic acid with quinoline or aryl groups exhibit antimicrobial and antiproliferative properties. For instance, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid shows activity against Gram-positive bacteria (MIC: 12.5–25 µg/mL) . Comparative studies using IC values highlight the influence of substituents (e.g., fluorophenyl groups enhance neuroprotective activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves solvent selection, temperature control, and catalyst use. For example, methanol or ethanol as solvents at 25–50°C promotes solubility of intermediates. Catalytic acids (e.g., HSO) or bases (e.g., triethylamine) may accelerate condensation. Post-reaction purification via recrystallization (e.g., using water or toluene) or column chromatography enhances purity .

Q. What role does X-ray crystallography play in confirming the compound’s structure?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. In related compounds (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid), crystallography reveals bond angles, dihedral angles, and hydrogen-bonding networks, which are critical for understanding reactivity and interactions with biological targets .

Q. How do structural modifications influence biological efficacy?

Substitutions on the quinoline ring or oxobutanoic acid backbone alter bioactivity. For example:

- Electron-withdrawing groups (e.g., –F) enhance binding to enzymes like KYN-3-OHase (IC: 12.5 µM vs. 15.0 µM for non-fluorinated analogs) .

- Aryl extensions (e.g., tetrahydronaphthalene) improve lipophilicity, potentially increasing membrane permeability . Systematic SAR studies using in vitro assays (e.g., enzyme inhibition, cell viability) are recommended .

Q. How can impurities or by-products be identified during synthesis?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) identifies impurities. For example, maleic acid by-products (from incomplete anhydride ring-opening) can be detected via retention time shifts. C NMR and 2D-COSY spectra resolve overlapping signals from stereoisomers or regioisomers .

Q. What computational methods predict the compound’s reactivity or binding modes?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., antimicrobial enzymes), guiding rational design .

Q. Methodological Considerations

- Contradictory Data Resolution : Discrepancies in biological activity (e.g., varying IC values across studies) may arise from assay conditions (e.g., pH, temperature) or impurity levels. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Advanced Purification : Use preparative HPLC for chiral separation if stereocenters are present. For hygroscopic intermediates, employ anhydrous solvents and inert atmospheres .

属性

IUPAC Name |

4-oxo-4-(quinolin-8-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11(6-7-12(17)18)15-10-5-1-3-9-4-2-8-14-13(9)10/h1-5,8H,6-7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXREPGLYAITDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273691 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294197-02-7 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294197-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。